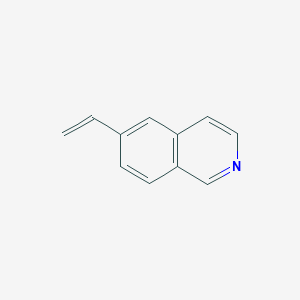

6-Vinylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

6-ethenylisoquinoline |

InChI |

InChI=1S/C11H9N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h2-8H,1H2 |

InChI Key |

NSHHIKUNMOYGBM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 6 Vinylisoquinoline

Retrosynthetic Analysis for 6-Vinylisoquinoline Construction

A retrosynthetic analysis of this compound logically disconnects the carbon-carbon bond of the vinyl group. wikipedia.orgamazonaws.com This primary disconnection points to a 6-haloisoquinoline, such as 6-bromoisoquinoline (B29742), as a key precursor. The vinyl moiety can then be introduced through a transition metal-catalyzed cross-coupling reaction. This strategy is advantageous as it allows for the late-stage introduction of the vinyl group onto a readily accessible isoquinoline (B145761) scaffold.

The synthesis of the isoquinoline core itself can be envisioned through various classical methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, starting from appropriately substituted phenethylamines or benzaldehydes. This modular approach allows for the synthesis of a variety of substituted isoquinolines that can subsequently be vinylated at the 6-position.

Precursor Synthesis and Derivatization for this compound Introduction

The synthesis of a suitable precursor, typically a 6-haloisoquinoline, is a crucial first step. For instance, 6-bromoisoquinoline can be synthesized from commercially available starting materials through a multi-step sequence. One common route involves the nitration of a substituted benzene (B151609) derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the isoquinoline ring system. Halogenation at the desired position can be achieved through electrophilic aromatic substitution.

Once the 6-haloisoquinoline precursor is obtained, it serves as the electrophilic partner in various cross-coupling reactions for the introduction of the vinyl group. The reactivity of the halide (I > Br > Cl) plays a significant role in the efficiency of these coupling reactions. wikipedia.org

Transition Metal-Catalyzed Vinylation Reactions for Isoquinoline Scaffolds

Transition metal-catalyzed reactions are the cornerstone for the introduction of the vinyl group onto the isoquinoline scaffold. bohrium.com Palladium-catalyzed cross-coupling reactions, in particular, have proven to be highly effective for this transformation.

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides. wikipedia.orgchem-station.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. wikipedia.orgchem-station.com

A significant advancement in Mizoroki-Heck vinylation is the development of solid, easy-to-handle ethylene (B1197577) precursors, which circumvent the need for gaseous ethylene. acs.orgacs.org Quaternary ammonium (B1175870) salts, such as tetraethylammonium (B1195904) bromide (Et4NBr), can serve as solid olefin precursors under ambient conditions. acs.orgacs.org This approach offers a more convenient and safer one-pot reaction protocol, making it attractive for research and discovery applications. acs.orgacs.org

The optimization of reaction conditions is critical for achieving high yields and selectivity in the 6-vinylation of isoquinoline. Key parameters that are often varied include the choice of palladium catalyst, ligand, base, and solvent. For the vinylation of 6-bromoisoquinoline, a typical catalytic system might involve a palladium(II) acetate (B1210297) precatalyst with a phosphine ligand. wikipedia.org The choice of base, such as triethylamine or potassium carbonate, and a suitable solvent, like toluene or DMF, are also crucial for the reaction's success. wikipedia.org

Table 1: Representative Conditions for Mizoroki-Heck Vinylation

| Parameter | Condition |

| Catalyst | Pd(OAc)2 |

| Ligand | P(o-Tol)3 |

| Ethylene Source | Tetraethylammonium Bromide |

| Base | KOtBu |

| Solvent | Toluene |

| Temperature | 80-120 °C |

This table presents a generalized set of conditions and may require optimization for specific substrates.

While the Mizoroki-Heck reaction directly installs a vinyl group using an ethylene source, other cross-coupling reactions can also be employed to achieve the same transformation, often through a two-step process.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org To synthesize this compound via a Suzuki coupling, 6-bromoisoquinoline could be reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.net This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org To obtain this compound, a two-step approach would be necessary. First, 6-bromoisoquinoline could be coupled with a protected acetylene, such as trimethylsilylacetylene, via a Sonogashira reaction. libretexts.org Subsequent deprotection and partial reduction of the resulting alkyne would yield the desired vinyl group.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgwiley-vch.de In this context, 6-bromoisoquinoline could be reacted with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst to form this compound. wikipedia.orgorganic-chemistry.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Vinylation

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | Vinylboronic acid/ester | Mild conditions, low toxicity of reagents. wikipedia.orgorganic-chemistry.org | |

| Sonogashira | Terminal alkyne | Mild conditions, useful for complex syntheses. wikipedia.orgjk-sci.com | Requires a two-step process for vinylation. |

| Stille | Vinylstannane | Versatile for many C-C bond formations. organic-chemistry.org | Toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

Other Catalytic Vinylation Strategies

Beyond direct C-H vinylation, palladium-catalyzed cross-coupling reactions represent a primary strategy for installing a vinyl group at the 6-position of a pre-functionalized isoquinoline ring. These methods typically involve the reaction of a 6-haloisoquinoline (e.g., 6-bromoisoquinoline) with a vinylating agent.

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, 6-bromoisoquinoline can be reacted with ethylene. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by alkene insertion and subsequent β-hydride elimination to form the vinyl group and regenerate the catalyst. wikipedia.org Reaction conditions often require elevated temperatures and solvents like DMF or DMA. fu-berlin.denih.gov

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron compound with an organic halide. libretexts.org To form this compound, 6-haloisoquinolines are reacted with a vinylboronic acid or a vinylboronate ester, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation of the vinyl group from boron to palladium, and reductive elimination. libretexts.org

Stille Coupling : The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve reacting a 6-haloisoquinoline with a vinylstannane, such as vinyltributyltin. nih.govwikipedia.org The reaction is catalyzed by a palladium complex, and while effective, a significant drawback is the toxicity of the organotin reagents and byproducts. libretexts.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Vinylation Strategies

| Reaction | Vinyl Source | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Heck Reaction | Ethylene, Vinyl ethers | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃) | High functional group tolerance; can be stereoselective. organic-chemistry.org |

| Suzuki Coupling | Vinylboronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃) | Mild reaction conditions; low toxicity of boron reagents. organic-chemistry.org |

| Stille Coupling | Vinylstannanes (e.g., vinyltributyltin) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Air and moisture stable reagents; toxic tin byproducts. wikipedia.orgorganic-chemistry.orgharvard.edu |

Cyclization Reactions for Vinyl-Substituted Isoquinoline Formation

An alternative to functionalizing an existing isoquinoline ring is to construct the vinyl-substituted heterocyclic system itself through cyclization.

A powerful method for creating α-vinyl-substituted tetrahydroisoquinolines involves the catalytic cyclization of linear, aryl-containing allylic N,O-acetals. This reaction is mediated by the formation of an N-sulfonyliminium ion. The process is typically induced by a catalytic amount of a Lewis acid, such as tin(II) triflate (Sn(OTf)₂), or a protic acid. The iminium ion, formed in situ, undergoes an intramolecular electrophilic aromatic substitution to yield the vinyl-substituted tetrahydroisoquinoline ring system in high yields. This method is noted for being a high-yielding and catalytic approach to these valuable building blocks.

Visible-light-mediated reactions have emerged as a sustainable approach to isoquinoline synthesis. One such strategy involves the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts at room temperature. This method represents a novel pathway for generating multi-substituted isoquinoline derivatives under mild conditions, avoiding the need for high temperatures or harsh reagents.

The formation of vinyl-substituted isoquinolines can be achieved through the intramolecular cyclization of carefully designed precursors. One example involves the acid-catalyzed cyclization of allenamides. Treatment of appropriate phenethyl-substituted allenamides with a catalytic amount of an acid like trifluoroacetic acid (TFA) in dichloromethane at room temperature leads to the formation of an acyliminium ion. This intermediate, stabilized by the adjacent allylic system, undergoes electrophilic aromatic substitution to yield 1-vinyl substituted isoquinoline derivatives in moderate to good yields. The mild conditions are a direct result of the allylic nature of the cationic intermediate.

Functional Group Interconversions Leading to this compound

The vinyl group at the C-6 position can also be installed through the chemical modification of other functional groups. This approach relies on standard, well-established organic transformations.

A common strategy is the Wittig reaction, which converts aldehydes or ketones into alkenes. wikipedia.orglibretexts.org Starting with isoquinoline-6-carbaldehyde (B65355), reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), yields this compound. wikipedia.org Similarly, 6-acetylisoquinoline can be a precursor. Reaction with a Grignard reagent like methylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol, would also produce the target vinyl compound.

Table 2: Functional Group Interconversion Pathways to this compound

| Precursor | Reagent(s) | Reaction Type | Intermediate |

|---|---|---|---|

| Isoquinoline-6-carbaldehyde | 1. Ph₃P⁺CH₃Br⁻, Base (e.g., n-BuLi) | Wittig Reaction | Phosphonium ylide |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles is increasingly influencing the design of synthetic routes for isoquinolines. The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green chemistry principles relevant to this compound synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Cross-coupling reactions like the Heck, Suzuki, and Stille reactions, as well as acid-catalyzed cyclizations, are prime examples where a small amount of catalyst can generate large quantities of product, thus reducing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cyclization and addition reactions often exhibit higher atom economy than multi-step syntheses involving protecting groups or functional group interconversions that generate stoichiometric byproducts (e.g., triphenylphosphine oxide in the Wittig reaction).

Safer Solvents and Auxiliaries: Research is trending towards the use of more benign solvents. For instance, performing Heck reactions in water or using ionic liquids can reduce the reliance on volatile and often toxic organic solvents like DMF. wikipedia.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. Photoinduced cyclizations that proceed at room temperature using visible light are a significant step towards more energy-efficient synthesis. organic-chemistry.org The development of highly active catalysts that allow for lower reaction temperatures in cross-coupling reactions also contributes to this goal. nih.gov

By critically evaluating synthetic routes through the lens of these principles, chemists can develop more sustainable and efficient methods for producing this compound.

Reactivity and Mechanistic Investigations of 6 Vinylisoquinoline

Reactions at the Vinyl Moiety of 6-Vinylisoquinoline

The carbon-carbon double bond of the vinyl group in this compound is the primary site for the reactions discussed in this section. Its reactivity is modulated by the electronic properties of the isoquinoline (B145761) core, making it a substrate for a range of addition and coupling reactions.

Cross-Coupling Reactions and Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the cross-coupling of this compound itself are not extensively documented in readily available literature, the principles of established methodologies like the Heck, Suzuki, Stille, and Sonogashira reactions are applicable. These reactions would typically involve the coupling of an aryl or vinyl halide with the vinyl group of this compound, or conversely, the coupling of a 6-haloisoquinoline with a vinylating agent.

The Heck reaction , for instance, would involve the palladium-catalyzed reaction of an aryl or vinyl halide with this compound to produce a substituted stilbene (B7821643) or a conjugated diene, respectively. The reaction typically proceeds in the presence of a palladium catalyst and a base.

The Suzuki reaction offers a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of this compound, this could involve the reaction of a 6-haloisoquinoline with a vinylboronic acid or ester to synthesize this compound, or the reaction of this compound (if converted to a boronic acid derivative) with a halide.

The Stille reaction utilizes organotin compounds for cross-coupling. A potential application would be the reaction of a 6-haloisoquinoline with a vinylstannane to yield this compound. Organostannanes are stable to air and moisture, offering a broad substrate scope.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This could be employed to couple a 6-haloisoquinoline with an alkyne, which could then potentially be further functionalized.

A summary of potential cross-coupling reactions for the functionalization or synthesis of this compound is presented below.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product |

| Heck Reaction | This compound | Aryl/Vinyl Halide | Pd Catalyst, Base | Substituted Stilbene/Diene |

| Suzuki Coupling | 6-Haloisoquinoline | Vinylboronic acid | Pd Catalyst, Base | This compound |

| Stille Coupling | 6-Haloisoquinoline | Vinyltributyltin | Pd Catalyst | This compound |

This table represents plausible applications of standard cross-coupling reactions to this compound based on established chemical principles.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of new cyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. As a dienophile, this compound would react with a conjugated diene. The reactivity of vinyl-substituted aza-aromatic compounds in Diels-Alder reactions can be enhanced by the use of Lewis acids, which coordinate to the nitrogen atom of the isoquinoline ring, thereby lowering the LUMO energy of the dienophile and accelerating the reaction. orgsyn.orgwikipedia.org This approach has been successfully applied to other vinylazaarenes, suggesting its applicability to this compound for the synthesis of complex polycyclic structures. nih.gov For example, a Lewis acid-promoted Diels-Alder reaction between 6-fluoro-4-vinylquinoline and isoprene (B109036) has been reported to provide selective access to a cyclohexenyl-substituted quinoline (B57606) scaffold. nih.gov

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole (e.g., nitrones, azides, nitrile oxides) and a dipolarophile (in this case, the vinyl group of this compound) to form a five-membered heterocyclic ring. These reactions are a powerful tool for the synthesis of a variety of heterocyclic compounds. The reaction of vinyl-substituted N-heterocycles with various 1,3-dipoles has been demonstrated, indicating that this compound would be a suitable substrate for such transformations. wikipedia.org

| Cycloaddition Type | Reactant 1 | Reactant 2 | Potential Product |

| Diels-Alder | This compound | Conjugated Diene | Cyclohexenyl-substituted isoquinoline |

| 1,3-Dipolar | This compound | Nitrone | Isoxazolidinyl-substituted isoquinoline |

| 1,3-Dipolar | This compound | Azide | Triazolinyl-substituted isoquinoline |

This table illustrates potential cycloaddition reactions of this compound based on the known reactivity of similar compounds.

Hydrogenation and Reduction Studies

The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is a standard method for the saturation of carbon-carbon double bonds. Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The selective hydrogenation of the vinyl group without affecting the aromatic isoquinoline core is generally achievable under mild conditions. More forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like platinum oxide, could lead to the reduction of the isoquinoline ring system as well.

| Substrate | Product | Catalyst | Solvent | Conditions |

| This compound | 6-Ethylisoquinoline (B1419636) | Pd/C | Ethanol | H₂ (1 atm), rt |

This table outlines a typical procedure for the selective hydrogenation of the vinyl group in this compound.

Oxidation Pathways

The vinyl group of this compound is susceptible to oxidative cleavage under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can be used to cleave the double bond, leading to the formation of isoquinoline-6-carbaldehyde (B65355) or isoquinoline-6-carboxylic acid, depending on the workup conditions.

Ozonolysis is a mild and efficient method for cleaving double bonds. Treatment of this compound with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield isoquinoline-6-carbaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce isoquinoline-6-carboxylic acid.

Permanganate oxidation under hot, acidic, or basic conditions can also cleave the vinyl group to afford the corresponding carboxylic acid.

Epoxidation of the vinyl group can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form 6-(oxiran-2-yl)isoquinoline, a versatile intermediate for further functionalization.

| Oxidation Reaction | Reagent(s) | Product |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S | Isoquinoline-6-carbaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Isoquinoline-6-carboxylic acid |

| Permanganate Oxidation | KMnO₄, heat | Isoquinoline-6-carboxylic acid |

| Epoxidation | m-CPBA | 6-(Oxiran-2-yl)isoquinoline |

This table summarizes potential oxidation reactions of the vinyl moiety in this compound.

Radical Addition Reactions

The vinyl group of this compound can undergo radical addition reactions. A well-known example is the thiol-ene reaction , which involves the addition of a thiol across the double bond. This reaction can be initiated by radical initiators (e.g., AIBN) or by UV light and typically proceeds via an anti-Markovnikov addition mechanism. This provides a straightforward method for the synthesis of thioether derivatives of isoquinoline.

| Radical Addition | Reactant 1 | Reactant 2 | Initiator | Product |

| Thiol-ene Reaction | This compound | Thiol (R-SH) | AIBN or UV light | 6-(2-(Alkylthio)ethyl)isoquinoline |

This table illustrates a potential radical addition reaction involving this compound.

Polymerization and Co-polymerization Studies

Vinyl-substituted aromatic compounds are important monomers for the synthesis of a wide range of polymers. This compound can undergo polymerization through various mechanisms, including free-radical, anionic, and cationic polymerization, to produce poly(this compound). The properties of the resulting polymer would be influenced by the bulky and polar isoquinoline side group.

Free-radical polymerization is a common method for polymerizing vinyl monomers and is typically initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be applied to this compound to synthesize polymers with well-defined molecular weights and narrow polydispersity indices.

Co-polymerization of this compound with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, would lead to the formation of copolymers with tunable properties, combining the characteristics of both monomer units.

| Polymerization Type | Initiator/Catalyst | Potential Polymer |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) |

| ATRP | Cu(I) complex/Alkyl halide | Poly(this compound) |

| RAFT Polymerization | RAFT agent/Initiator | Poly(this compound) |

This table summarizes potential polymerization methods for this compound.

Reactions at the Isoquinoline Core of this compound

The reactivity of the this compound core is fundamentally governed by the electronic properties of the isoquinoline ring system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. gcwgandhinagar.comwikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic attack. gcwgandhinagar.comquimicaorganica.org Conversely, the benzene ring (carbocycle) is more electron-rich and is the primary site for electrophilic substitution. quimicaorganica.orgquimicaorganica.org The vinyl group at the C6 position, being a part of the benzenoid ring, can influence the regioselectivity of these reactions through its electronic effects.

Electrophilic aromatic substitution (EAS) on the unsubstituted isoquinoline nucleus occurs preferentially on the benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org The reaction typically yields a mixture of C5 and C8 substituted products. gcwgandhinagar.comuop.edu.pkyoutube.com This regioselectivity is dictated by the relative stability of the cationic Wheland intermediate (also known as an arenium ion or σ-complex) formed during the reaction. quimicaorganica.orgmasterorganicchemistry.comlibretexts.org The intermediates for attack at C5 and C8 are more stable as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In this compound, the vinyl group at the C6 position is a weakly activating group and can direct incoming electrophiles to the ortho and para positions. Therefore, for an electrophilic attack on the benzenoid ring of this compound, substitution would be expected to be directed primarily to the C5 and C7 positions. However, the strong directing effect of the fused pyridine ring still favors substitution at C5. Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.comyoutube.com

Table 1: Predicted Regioselectivity of EAS on this compound

| Position of Substitution | Influence of Nitrogen Heterocycle | Influence of C6-Vinyl Group | Predicted Outcome |

|---|---|---|---|

| C5 | Strongly Favored | ortho to vinyl, favored | Major Product |

| C8 | Favored | meta to vinyl, disfavored | Minor Product |

This table is based on inferred reactivity from general principles of electrophilic aromatic substitution on substituted isoquinolines.

Nucleophilic aromatic substitution (NAS) on isoquinoline occurs on the electron-deficient heterocyclic ring, primarily at the C1 position. gcwgandhinagar.comquimicaorganica.orguop.edu.pkquimicaorganica.org This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the addition-elimination mechanism. quimicaorganica.orgyoutube.com If the C1 position is blocked, substitution may occur at C3. uop.edu.pk

The presence of the vinyl group at C6 is not expected to significantly alter this inherent reactivity pattern, as it is located on the benzenoid ring and its electronic influence on the distant C1 position is minimal. For NAS to occur, a good leaving group, such as a halide, must be present at the C1 position. Recent studies have challenged the long-accepted two-step mechanism for all SNAr reactions, providing evidence that some may proceed through a concerted mechanism, particularly when good leaving groups are involved and the aromatic ring is less activated by strongly electron-withdrawing groups. nih.govnih.gov

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic. gcwgandhinagar.comwikipedia.orgquimicaorganica.org Consequently, it readily undergoes reactions with electrophiles.

N-Alkylation (Quaternization): Isoquinoline reacts with alkyl halides to form quaternary isoquinolinium salts. nih.govscribd.com This reaction, a form of N-alkylation, is a common transformation for nitrogen heterocycles. acs.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkyl-6-vinylisoquinolinium salt. The basicity of isoquinoline (pKa = 5.42) is similar to that of pyridine (pKa = 5.23), indicating a comparable nucleophilicity and reactivity in quaternization reactions. nih.gov

N-Acylation: Similar to alkylation, reaction with acyl halides or anhydrides would produce N-acylisoquinolinium salts. These are typically highly reactive intermediates.

N-Oxidation: Treatment of isoquinoline with peroxy acids, such as peracetic acid, results in the formation of Isoquinoline N-oxide. gcwgandhinagar.comuop.edu.pk This transformation modifies the electronic properties of the ring, making the C1 position even more susceptible to nucleophilic attack and directing electrophilic substitution to the C4 position. quimicaorganica.org

Rearrangement Reactions Involving this compound Scaffolds

The vinyl substituent on the isoquinoline scaffold introduces a reactive handle that can participate in various rearrangement reactions, particularly those involving pericyclic transitions states or radical intermediates.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org The vinyl group of this compound, in conjunction with appropriate functionalization, can serve as a component of the π-system required for such rearrangements.

quimicaorganica.orgquimicaorganica.org-Sigmatropic Rearrangements: These rearrangements typically involve allylic systems containing a heteroatom like nitrogen, oxygen, or sulfur. wikipedia.org For a this compound derivative to undergo a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement, an allylic moiety would need to be attached to the nitrogen atom. For example, an N-allyl-6-vinylisoquinolinium ylide could potentially undergo a Sommelet-Hauser or aza-Wittig type rearrangement. wikipedia.orgresearchgate.netrsc.org The reaction involves a five-membered ring transition state.

quimicaorganica.orgquimicaorganica.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are classic examples of quimicaorganica.orgquimicaorganica.org-sigmatropic shifts. libretexts.orgsemanticscholar.org A derivative of this compound could be designed to undergo such a reaction. For instance, a 1-allyloxy-6-vinylisoquinoline could potentially undergo a Claisen rearrangement, or a 1-allyl-2-vinyl-1,2-dihydroisoquinoline derivative could undergo a Cope rearrangement. These reactions proceed through a six-membered, chair-like transition state. libretexts.org

The formation of spiro-γ-butyrolactones from vinyl-substituted aromatic compounds can be achieved through photochemical intramolecular hydrogen abstraction. rsc.org This type of reaction, often initiated by UV irradiation, typically involves the excitation of a nearby carbonyl group. taylorfrancis.com

For a this compound derivative, this would require the presence of a suitable substituent containing a carbonyl group positioned to allow for a 1,4- or 1,5-hydrogen atom transfer from an allylic position. For example, if a substituent at the C5 or C7 position contained an ester or keto group, photoexcitation could promote hydrogen abstraction from a group attached to the vinyl moiety, leading to a diradical intermediate. Subsequent intramolecular cyclization of this diradical could then form a spiro-γ-butyrolactone fused to the isoquinoline core. rsc.orgrsc.orgumb.edu The process is mechanistically related to the Norrish Type II reaction.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isoquinoline |

| Benzene |

| Pyridine |

| Methyl iodide |

| N-alkyl-6-vinylisoquinolinium salt |

| Peracetic acid |

| Isoquinoline N-oxide |

Mechanistic Elucidation of this compound Transformations

The study of reaction mechanisms provides crucial insights into the reactivity of a molecule and the pathways through which it transforms into new chemical entities. For this compound, a heteroaromatic compound featuring a reactive vinyl group, a definitive body of research specifically elucidating the mechanisms of its various transformations is not extensively available in peer-reviewed literature. However, by examining the well-established mechanisms for analogous vinyl-substituted aromatic and heteroaromatic compounds, a scientifically sound understanding of the probable mechanistic pathways for this compound can be inferred. The reactivity of this compound is primarily centered around the vinyl moiety, which can participate in a variety of addition and coupling reactions, and the isoquinoline ring, which can influence the reactivity of the vinyl group and participate in its own set of reactions.

Detailed mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies, isolation and characterization of intermediates, and isotopic labeling, complemented by computational studies that map out the potential energy surfaces of the reaction pathways. While specific data for this compound is sparse, the following sections will detail the generally accepted mechanisms for key transformations that this compound is expected to undergo, based on studies of closely related substrates.

A. Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For this compound, this reaction would involve the coupling of an aryl or vinyl halide with the vinyl group of the isoquinoline. The generally accepted catalytic cycle for the Heck reaction provides a framework for understanding this transformation. uwindsor.calibretexts.org

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. uwindsor.ca

Alkene Coordination and Insertion: The this compound then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the vinyl group into the Pd-Ar bond, leading to a new alkylpalladium(II) intermediate.

β-Hydride Elimination: A crucial step in the Heck reaction is the β-hydride elimination, which forms the final product and a palladium-hydride complex. For this to occur, there must be a hydrogen atom on the carbon adjacent to the palladium-bearing carbon, and the Pd-C and C-H bonds must be able to adopt a syn-coplanar arrangement.

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species then undergoes reductive elimination of H-X with the help of a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Mechanistic studies on related vinyl-substituted heterocycles have provided insights that are likely applicable to this compound. For instance, studies on the Heck reaction of vinylboronate esters have shown that electron-donating groups can accelerate the cross-coupling, suggesting that the oxidative addition is not always the rate-determining step. nih.gov This implies that for this compound, the electronic properties of the isoquinoline ring system could influence the rate of the reaction.

Interactive Data Table: Key Steps in the Heck Reaction Mechanism

| Step | Description | Intermediate Species |

| 1 | Oxidative Addition | Aryl-Pd(II)-Halide |

| 2 | Alkene Coordination | [Aryl-Pd(II)-Halide(this compound)] |

| 3 | Migratory Insertion | Alkyl-Pd(II)-Halide |

| 4 | β-Hydride Elimination | (Product)Pd(II)-H-Halide |

| 5 | Catalyst Regeneration | Pd(0) |

B. Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orgorganic-chemistry.org In the context of this compound, the vinyl group can act as a dienophile, reacting with a conjugated diene. The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. fiveable.me

Key mechanistic features of the Diels-Alder reaction involving this compound as the dienophile would include:

Concerted Mechanism: The reaction proceeds through a single transition state without the formation of any intermediates. fiveable.me

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) governs the reaction. Electron-withdrawing groups on the dienophile lower the LUMO energy, facilitating the reaction. The nitrogen atom in the isoquinoline ring can influence the electronic properties of the vinyl group, thereby affecting its reactivity as a dienophile.

Stereospecificity: The stereochemistry of the diene and dienophile is retained in the product.

Lewis Acid Catalysis: The presence of a Lewis acid can significantly enhance the rate and selectivity of the Diels-Alder reaction. nih.gov The Lewis acid can coordinate to the nitrogen atom of the isoquinoline ring, which would make the vinyl group more electron-deficient and thus a more reactive dienophile. Studies on vinylazaarenes have demonstrated the effectiveness of Lewis acid promotion in Diels-Alder reactions, leading to higher yields and selectivities. nih.gov

C. Catalytic Hydrogenation

Catalytic hydrogenation is a process that adds hydrogen across the double bond of the vinyl group in this compound, resulting in the corresponding 6-ethylisoquinoline. This reaction is typically carried out in the presence of a metal catalyst such as palladium, platinum, or nickel. gatech.edu

The mechanism of catalytic hydrogenation is heterogeneous and occurs on the surface of the metal catalyst. The key steps are:

Adsorption of Reactants: Both the hydrogen gas and the this compound are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the vinyl double bond.

Desorption of Product: The resulting 6-ethylisoquinoline is desorbed from the catalyst surface.

Kinetic studies of the hydrogenation of related quinoline compounds have shown that the reaction rate can be influenced by factors such as hydrogen pressure and the structure of the substrate. montana.edu For this compound, the presence of the isoquinoline ring may lead to strong adsorption on the catalyst surface, which could influence the reaction kinetics.

D. Epoxidation

Epoxidation is the reaction that converts the vinyl group of this compound into an epoxide (oxirane) ring. This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism of epoxidation with peroxy acids is a concerted process.

The "butterfly mechanism" is the widely accepted model for this transformation. It involves a single, concerted step where the peroxy acid transfers an oxygen atom to the double bond. The transition state involves the peroxy acid adopting a conformation that allows for the simultaneous breaking of the O-O bond, formation of the C-O bonds of the epoxide, and transfer of a proton.

Computational studies on the epoxidation of simple alkenes have provided detailed insights into the transition state and the concerted nature of the mechanism. nih.gov For this compound, the electronic nature of the isoquinoline ring could influence the nucleophilicity of the vinyl double bond and thus the rate of epoxidation.

E. Polymerization

The vinyl group of this compound can undergo polymerization to form polyvinylisoquinoline. The mechanism of polymerization can proceed through various pathways, including free-radical, cationic, or anionic polymerization, depending on the initiator and reaction conditions.

In the case of free-radical polymerization , the mechanism involves three main stages: youtube.comyoutube.com

Initiation: A free-radical initiator generates a radical species, which then adds to the vinyl group of a this compound monomer, creating a new radical.

Propagation: The newly formed radical monomer adds to another monomer, and this process repeats, leading to the growth of the polymer chain.

Termination: The growing polymer chains are terminated by processes such as combination or disproportionation of two radical chains.

The specific mechanism and the resulting polymer properties would be highly dependent on the chosen polymerization method and the reaction parameters.

Advanced Spectroscopic and Analytical Research Techniques for 6 Vinylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. mmu.ac.ukmmu.ac.ukomicsonline.org It provides comprehensive information about the carbon-hydrogen framework of 6-Vinylisoquinoline. researchgate.net

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary insights into the chemical environment of each nucleus. In this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the isoquinoline (B145761) ring system and the protons of the vinyl group. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling constants (J) between adjacent protons reveal their connectivity.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the isoquinoline ring and the vinyl moiety. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting the vinyl group to the correct position (C-6) on the isoquinoline ring. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is valuable for confirming stereochemistry, although for a relatively rigid molecule like this compound, its primary utility is in confirming assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~9.2 | C1: ~152 |

| H3 | ~8.5 | C3: ~143 |

| H4 | ~7.6 | C4: ~120 |

| H5 | ~8.0 | C5: ~129 |

| Vinyl-Hα | ~6.8 | C6: ~136 |

| H7 | ~7.8 | C7: ~127 |

| H8 | ~7.9 | C8: ~128 |

| Vinyl-Hβ (cis) | ~5.4 | C4a: ~135 |

| Vinyl-Hβ (trans) | ~6.0 | C8a: ~128 |

| Vinyl-Cα: ~136 | ||

| Vinyl-Cβ: ~116 |

Note: The values presented are estimations based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for an identical standard of the analyte. jeol.com The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. jeol.com

For this compound, qNMR can be employed to:

Monitor Reaction Progress: By integrating the signals corresponding to the starting materials and the this compound product over time, the reaction kinetics can be studied.

Determine Reaction Yield and Purity: An internal standard with a known concentration and non-overlapping signals is added to the sample. By comparing the integral of a specific proton signal of this compound to the integral of a signal from the internal standard, the exact quantity and purity of the product can be calculated. bohrium.commdpi.com This method is highly accurate and provides traceability to the International System of Units (SI). jeol.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. mmu.ac.ukmmu.ac.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. mdpi.com This precision allows for the determination of the elemental formula of this compound (C₁₁H₉N), distinguishing it from other compounds that may have the same nominal mass. For C₁₁H₉N, the calculated monoisotopic mass is 155.0735 g/mol . HRMS would be able to confirm this exact mass, providing strong evidence for the compound's identity.

Coupling chromatography with mass spectrometry, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of complex mixtures before detection. nih.gov This is essential for analyzing this compound in research settings, such as reaction mixtures or biological samples.

GC-MS is suitable for volatile and thermally stable compounds like isoquinoline derivatives. researchgate.net The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where electron ionization (EI) typically produces a characteristic fragmentation pattern that can be used for identification by matching against spectral libraries. nih.govresearchgate.net

LC-MS is a more versatile technique, capable of analyzing a wider range of compounds. nih.gov The separation is performed in the liquid phase, making it suitable for less volatile or thermally labile compounds. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates protonated molecular ions [M+H]⁺, providing clear molecular weight information. nih.gov

Q-TOF LC-MS combines the separation power of liquid chromatography with a hybrid mass analyzer consisting of a quadrupole and a time-of-flight (TOF) mass spectrometer. mdpi.commdpi.com This configuration offers several advantages for the analysis of this compound: researchgate.net

High Mass Accuracy and Resolution: The TOF analyzer provides excellent mass accuracy and resolution, allowing for the confident determination of the elemental composition of the parent molecule and its fragments. mdpi.comnih.gov

MS/MS Capabilities: The quadrupole can be used to isolate a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The TOF analyzer then measures the exact masses of the resulting product ions. This MS/MS or tandem MS experiment provides detailed structural information and enhances specificity. scispace.com

Sensitivity and Speed: Q-TOF instruments are highly sensitive and capable of rapid data acquisition, which is ideal for analyzing transient peaks eluting from the LC column. nih.gov

In a typical Q-TOF LC-MS analysis of this compound, the instrument would be operated in ESI positive mode. The full scan would confirm the presence of the protonated molecule [C₁₁H₁₀N]⁺ at m/z 156.0813. Subsequent MS/MS analysis of this precursor ion would yield characteristic fragment ions, aiding in its definitive identification. scispace.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Potential Fragment Origin |

| Molecular Ion [M]⁺ | [C₁₁H₉N]⁺ | 155.0735 | Electron Ionization (GC-MS) |

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₀N]⁺ | 156.0813 | Electrospray Ionization (LC-MS) |

| Fragment | [C₉H₇N]⁺ | 129.0578 | Loss of vinyl radical (∙C₂H₃) |

| Fragment | [C₉H₆]⁺ | 114.0469 | Loss of HCN from isoquinoline ring |

Note: Fragmentation is dependent on the ionization energy and technique used. The listed fragments are plausible based on the structure.

Coupled Techniques: LC-MS and GC-MS in Research Settings

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. mdpi.com When a sample is exposed to IR radiation, it absorbs light at frequencies that correspond to the characteristic vibrations of its functional groups. mdpi.com This absorption provides a unique molecular fingerprint. The covalent bonds within molecules are not static; they behave like stiff springs that can stretch and bend, leading to a variety of vibrational motions. msu.edu

For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural features: the isoquinoline ring and the vinyl substituent. The aromatic C-H stretching vibrations of the isoquinoline ring are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz The vinyl group introduces additional characteristic bands, including the C=C stretching vibration around 1640 cm⁻¹ and the =C-H stretching vibration at approximately 3080 cm⁻¹. vscht.cz

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds, such as the C=C bond in the vinyl group. The vibrational modes in this compound that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This complementarity allows for a more complete vibrational analysis of the molecule.

Table 1: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Vinyl =C-H | Stretching | ~3080 | ~3080 |

| Aromatic C=C | Stretching | 1600-1400 | 1600-1400 |

| Vinyl C=C | Stretching | ~1640 | ~1640 |

| C-H | Bending (out-of-plane) | 900-675 | Weak |

Note: The data in this table are predicted values based on typical functional group absorptions and may vary from experimentally determined values.

X-ray Crystallography for Solid-State Structure Determination (Inferred from general small molecule characterization)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays in a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional image of the electron density within the crystal can be generated. nih.gov From this electron density map, the precise positions of the atoms, their chemical bonds, and other structural details can be elucidated. nih.govyoutube.com

Table 2: Inferred Crystallographic Data Parameters for a Hypothetical this compound Crystal

| Parameter | Description | Inferred Value/Information |

| Crystal System | The symmetry of the crystal lattice. | Likely monoclinic or orthorhombic, common for organic molecules. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Would be precisely determined from the diffraction pattern. |

| Z | The number of molecules per unit cell. | Typically 2, 4, or 8 for small organic molecules. |

| Bond Lengths (Å) | The distances between bonded atoms. | Would provide precise values for C-C, C-N, and C-H bonds. |

| Bond Angles (°) | The angles between adjacent bonds. | Would define the geometry of the isoquinoline ring and vinyl group. |

Note: The data in this table are inferred based on general knowledge of small molecule crystallography and are for illustrative purposes only.

Chromatographic Methods for Separation and Purification Research

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase that is pumped through a stationary phase packed in a column. researchgate.net For isoquinoline and its derivatives, reversed-phase HPLC is a commonly employed method. sielc.com In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. elsevierpure.com

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape. The composition of the mobile phase, including the ratio of organic solvent to water and the pH, significantly affects the retention of isoquinoline alkaloids. researchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, can be used to separate compounds with a wide range of polarities. elsevierpure.com Detection is commonly achieved using a UV detector, as the aromatic system of isoquinoline absorbs UV light.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate) elsevierpure.com |

| Elution | Gradient or isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: This table provides a typical starting point for HPLC method development.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. In GC, a gaseous mobile phase carries the sample through a stationary phase within a column. The choice of column and temperature programming are critical for achieving good separation. For the analysis of quinoline (B57606) and isoquinoline derivatives, a capillary column with a non-polar or medium-polarity stationary phase is often used. nih.gov

The development of a GC method for this compound would involve selecting an appropriate column and optimizing the temperature program. The injector and detector temperatures must also be set to ensure efficient vaporization and detection of the analyte. Flame Ionization Detection (FID) is a common choice for organic compounds, while Mass Spectrometry (MS) can be coupled with GC (GC-MS) to provide both separation and structural identification. researchgate.netresearchgate.net

Table 4: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Ramped temperature program (e.g., 50 °C held for 1 min, then ramped to 310 °C) nih.gov |

| Detector | FID or MS |

| Detector Temperature | 280 °C (for MS interface) nih.gov |

Note: This table provides a typical starting point for GC method development.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds. omicsonline.orgnih.gov

Alkylation is a process where an alkyl group is introduced into a molecule. For isoquinolines, alkylation can occur at the nitrogen atom, which can be useful for modifying the compound's chromatographic behavior. researchgate.netnih.govacs.org

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. The acylation of isoquinolines is a known reaction that can be used to form derivatives with different properties. nih.govorganic-chemistry.org These derivatives may exhibit improved chromatographic characteristics or provide additional structural information in mass spectrometry.

Silylation is a common derivatization technique, particularly for GC analysis, where an active hydrogen atom is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and increases the volatility of compounds containing -OH, -NH, or -SH groups. gcms.cz While this compound itself does not have an active hydrogen that is readily silylated, this technique would be highly relevant for its hydroxylated or aminated metabolites or derivatives. The derivatization of such compounds with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would make them more amenable to GC-MS analysis. si.eduyoutube.com

Table 5: Common Derivatization Reagents and Their Applications

| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |

| Alkylation | Alkyl halides, Diazomethane | -NH, -OH, -SH | Increase volatility, improve chromatographic properties. |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | -NH, -OH | Increase volatility, introduce electron-capturing groups for ECD. |

| Silylation | BSTFA, MSTFA, HMDS | -OH, -NH, -SH, -COOH | Increase volatility and thermal stability for GC analysis. gcms.cz |

Note: This table provides examples of common derivatization techniques and their general applications.

Reagents for Specific Functional Group Modification of this compound

The unique molecular architecture of this compound, featuring both a reactive vinyl group and a versatile isoquinoline nucleus, presents a rich platform for a variety of functional group modifications. Specific reagents can be employed to selectively target either the vinyl moiety or the heterocyclic ring system, enabling the synthesis of a diverse array of derivatives. Research in this area has explored reactions such as palladium-catalyzed cross-coupling, cycloadditions, and oxidations to functionalize the vinyl group, as well as electrophilic and nucleophilic additions to the isoquinoline ring.

Modification of the Vinyl Group

The vinyl substituent at the C-6 position is susceptible to a range of addition and coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

One of the most well-documented modifications of the vinyl group is the Heck reaction , a palladium-catalyzed cross-coupling of the vinyl group with aryl or vinyl halides. sigmaaldrich.comnobelprize.orgfiveable.me This reaction extends the carbon framework of the molecule. For instance, the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base leads to the formation of a stilbene-like derivative. The specific reagents and conditions for these transformations are critical for achieving high yields and selectivity.

Hydroboration-oxidation offers a method for the anti-Markovnikov hydration of the vinyl group, yielding 2-(isoquinolin-6-yl)ethan-1-ol. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.comorgsyn.org

The vinyl group can also undergo epoxidation upon treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction results in the formation of 6-(oxiran-2-yl)isoquinoline, a versatile intermediate for further nucleophilic ring-opening reactions.

Diels-Alder reactions , a type of [4+2] cycloaddition, can utilize the vinyl group of this compound as a dienophile, reacting with a conjugated diene to form a new six-membered ring. mnstate.educolby.eduwikipedia.orgmasterorganicchemistry.comwvu.edu The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups.

Finally, ozonolysis provides a method for the oxidative cleavage of the vinyl double bond. youtube.commasterorganicchemistry.com Depending on the workup conditions (reductive or oxidative), this reaction can yield either isoquinoline-6-carbaldehyde (B65355) or isoquinoline-6-carboxylic acid, respectively.

Table 1: Reagents for the Modification of the Vinyl Group of this compound This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Heck Reaction | Aryl halide, Pd catalyst, Base | 6-(2-Arylvinyl)isoquinoline |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 2-(Isoquinolin-6-yl)ethan-1-ol |

| Epoxidation | m-CPBA | 6-(Oxiran-2-yl)isoquinoline |

| Diels-Alder Reaction | Conjugated diene | Cycloadduct |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Isoquinoline-6-carbaldehyde |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Isoquinoline-6-carboxylic acid |

Modification of the Isoquinoline Ring

The isoquinoline ring system can also be selectively modified, although this can be more challenging due to the inherent aromatic stability. Electrophilic substitution reactions typically occur on the benzene (B151609) ring portion of the isoquinoline, while nucleophilic substitutions are more common on the pyridine (B92270) ring. The specific position of substitution is influenced by the directing effects of the existing vinyl group and the nitrogen atom.

Theoretical and Computational Chemistry Studies of 6 Vinylisoquinoline

Electronic Structure and Molecular Orbital Theory Calculations (e.g., DFT)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that span the entire molecule. ck12.orgcsus.edu These orbitals are associated with discrete energy levels, and their occupancy by electrons determines the molecule's stability and reactivity. libretexts.orguoanbar.edu.iq

Density Functional Theory (DFT) is a popular and versatile computational method used to investigate electronic structure. wikipedia.org DFT calculations focus on the electron density, a function of spatial coordinates, to determine the total electronic energy and other properties. wikipedia.org For 6-vinylisoquinoline, DFT can be employed to calculate key electronic parameters. The outputs of these calculations include the total energy, dipole moment, and the spatial distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT (Note: These values are representative examples of what DFT calculations would yield and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| Total Electronic Energy | -515.3 Hartrees | Provides a measure of the molecule's stability at 0 K. |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.1 eV | Indicates the energy of the lowest-energy orbital for accepting an electron. |

| HOMO-LUMO Gap | 5.1 eV | Reflects the energy required for electronic excitation; a larger gap implies higher kinetic stability. |

| Dipole Moment | 1.8 Debye | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds. wikipedia.org These different arrangements can have different potential energies, and computational methods are used to identify the most stable, low-energy conformers. libretexts.orgyoutube.com

For this compound, the primary conformational flexibility comes from the rotation around the single bond connecting the vinyl group to the isoquinoline (B145761) ring. The dihedral angle between the plane of the aromatic ring and the plane of the vinyl group defines the conformation. Computational methods can be used to generate a potential energy surface by calculating the molecule's energy as this dihedral angle is systematically varied.

The results of such an analysis would likely show that the most stable conformation is one where the vinyl group is coplanar with the isoquinoline ring. This planarity allows for maximum conjugation between the π-systems of the ring and the vinyl group, leading to electronic stabilization. Deviations from planarity would increase the molecule's energy due to the loss of this conjugation. The energy difference between the most stable (planar) and least stable (perpendicular) conformations represents the rotational energy barrier.

Table 2: Illustrative Conformational Energy Profile of this compound (Note: These values are representative examples for illustrative purposes.)

| Dihedral Angle (Ring-Vinyl) | Relative Energy (kcal/mol) | Conformation Stability |

| 0° | 0.0 | Most Stable (Planar) |

| 45° | 2.5 | Intermediate |

| 90° | 4.5 | Least Stable (Transition State for Rotation) |

| 180° | 0.0 | Most Stable (Planar) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, one could computationally study reactions involving the vinyl group, such as electrophilic additions or polymerizations. For instance, in a hypothetical acid-catalyzed hydration reaction, calculations could be performed to:

Model the initial interaction (π-complex) between a hydronium ion and the vinyl group's double bond.

Locate the transition state for the proton transfer, which leads to the formation of a carbocation intermediate.

Characterize the stability of this carbocation intermediate.

Model the subsequent attack of a water molecule and the final deprotonation to yield the alcohol product.

By calculating the energies of all stationary points along this pathway, a complete energy profile can be constructed, revealing the rate-determining step and providing insights into the reaction's feasibility. rsc.org

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Step (Protonation of the Vinyl Group) (Note: These values are representative examples for illustrative purposes.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + H₃O⁺) | 0.0 | Starting materials in solution. |

| Transition State | +15.2 | The energy barrier for the proton transfer step. |

| Intermediate (Carbocation + H₂O) | +5.8 | The high-energy intermediate formed after protonation. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. arxiv.orgrsc.org

NMR Chemical Shifts: Quantum mechanical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms with a useful degree of accuracy. arxiv.orgbiorxiv.org The prediction is based on calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. organicchemistrydata.org Comparing the predicted spectrum of a proposed structure with the experimental spectrum can confirm its identity.

Vibrational Frequencies: The same computational methods can be used to calculate the vibrational frequencies of a molecule. gaussian.comnumberanalytics.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly related to the peaks observed in infrared (IR) and Raman spectra. faccts.de A frequency calculation also serves to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). gaussian.com

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values. Actual shifts depend on solvent and standard.)

| Atom Type | Predicted δ (ppm) |

| Aromatic Protons | 7.5 - 9.0 |

| Vinyl Protons | 5.5 - 7.0 |

| Aromatic Carbons | 120 - 150 |

| Vinyl Carbons | 115 - 140 |

Table 5: Illustrative Predicted Key Vibrational Frequencies for this compound (Note: These are example values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Corresponding Experimental Region |

| C-H Stretch (Aromatic) | 3050 - 3100 | IR / Raman |

| C-H Stretch (Vinyl) | 3010 - 3090 | IR / Raman |

| C=C Stretch (Vinyl) | ~1630 | IR / Raman |

| C=C / C=N Stretch (Ring) | 1500 - 1600 | IR / Raman |

| C-H Bend (Out-of-Plane) | 800 - 1000 | IR / Raman |

Molecular Dynamics Simulations for Understanding Reactivity

While quantum mechanics calculations typically focus on static, single-molecule systems at zero Kelvin, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. wikipedia.orgmdpi.com MD simulations solve Newton's equations of motion for a system containing many molecules (e.g., one or more this compound molecules surrounded by solvent molecules). wikipedia.org

MD simulations can provide insights into:

Solvation: How solvent molecules (like water or an organic solvent) arrange themselves around this compound and how they influence its conformational preferences.

Dynamical Behavior: The flexibility of the molecule and the timescale of conformational changes in a realistic environment. lehigh.edu

Interactions with other molecules: MD is widely used to simulate how a small molecule like this compound might bind to a larger entity, such as a protein active site or a catalyst surface, providing information on binding stability and dynamics. nih.govmdpi.com

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule.

Table 6: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water (Note: These are example values for illustrative purposes.)

| Parameter | Illustrative Value | Significance |

| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |

| Average RMSD (backbone) | 1.2 Å | Measures the stability of the isoquinoline ring structure during the simulation. |

| Average RMSF (vinyl group) | 2.5 Å | Indicates higher flexibility of the vinyl group compared to the rigid ring system. |

Computational Planning of Complex Synthetic Routes Involving this compound

Computer-Aided Synthesis Planning (CASP) has emerged as a powerful tool for designing synthetic routes to target molecules. nih.govarxiv.org These programs use algorithms, often enhanced with machine learning, to perform retrosynthetic analysis. chemrxiv.orgarxiv.org The software deconstructs the target molecule into simpler, commercially available precursors by applying known chemical reaction rules in reverse. mit.edu

For a target like this compound, a CASP tool could propose several synthetic pathways. It might suggest routes starting from isoquinoline itself, followed by a functionalization at the 6-position, or it could propose building the isoquinoline ring from a more functionalized benzene (B151609) derivative. The software evaluates the proposed steps based on reaction databases, predicting potential yields and identifying possible conflicts between functional groups. This allows chemists to explore and compare multiple synthetic strategies before committing to laboratory work. chemrxiv.org

Table 7: Illustrative Retrosynthetic Disconnection for this compound Proposed by a CASP Tool

| Target Molecule | Key Disconnection | Precursors | Synthetic Transformation (Forward Direction) |

| This compound | C-C bond of vinyl group | 6-Bromo-isoquinoline + Ethylene (B1197577) | Palladium-catalyzed cross-coupling (e.g., Heck or Stille reaction) |

| This compound | C-C bond of vinyl group | 6-Formyl-isoquinoline | Wittig reaction |

| 6-Bromo-isoquinoline | Isoquinoline ring formation | 3-Bromophenethylamine derivative | Bischler-Napieralski reaction |

Applications of 6 Vinylisoquinoline in Advanced Materials Science and Organic Synthesis

6-Vinylisoquinoline as a Monomer in Polymer Chemistry

The presence of a polymerizable vinyl group on the isoquinoline (B145761) scaffold allows this compound to serve as a monomer for the synthesis of a variety of functional polymers. The inherent properties of the isoquinoline ring system, such as its rigidity, aromaticity, and potential for electronic interactions, can be imparted to the resulting polymer chains, leading to materials with unique characteristics.

Development of Functional Polymers

The polymerization of this compound can lead to the formation of poly(this compound), a functional polymer with potential applications derived from the pendant isoquinoline units. While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, the polymerization of other vinyl-substituted heterocyclic monomers is well-established. For instance, the synthesis of poly(vinylcatechols) has been achieved through free-radical techniques, yielding polymers with significant molecular weights researchgate.net. Similarly, the controlled polymerization of vinyl esters using methods like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the synthesis of well-defined polymer architectures mdpi.com. These methodologies could potentially be adapted for the polymerization of this compound to produce polymers with controlled molecular weights and architectures. The resulting polymers, featuring pendant isoquinoline groups, could be explored for applications in areas such as chelation of metal ions, as the isoquinoline nitrogen can act as a coordination site researchgate.net.

Investigation of Optoelectronic and Conductive Polymers

The isoquinoline moiety is known to possess interesting electronic properties, making it a candidate for incorporation into optoelectronic and conductive polymers. Research on related isoquinoline- and quinoline-based polymers has demonstrated their potential in these advanced material applications. For example, conjugated polymers derived from isoquinoline-1,3-dione have been synthesized and shown to exhibit semiconducting properties, with applications in field-effect transistors rsc.orgresearchgate.net. These polymers have demonstrated high hole mobilities, indicating their potential for use in organic electronics rsc.org.

Similarly, polymers incorporating quinoline (B57606) units have been investigated for their optical and photochromic properties researchgate.netnih.gov. These materials can exhibit changes in their absorption and fluorescence spectra in response to light, making them suitable for applications in optical sensors and switches researchgate.netnih.gov. Quinoline-based polymers are also recognized for their thermal stability and electron-transporting capabilities nih.gov. By inference, polymers derived from this compound could exhibit similar optoelectronic and conductive properties, driven by the electronic nature of the isoquinoline ring. The vinyl group provides a straightforward route to incorporate this heterocycle into various polymer backbones, including conjugated systems, which are essential for charge transport.

Table 1: Optoelectronic Properties of Isoquinoline and Quinoline-Based Polymers

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application |